molecular formula C16H12N2 B1581225 1,8-Pyrenediamine CAS No. 30269-04-6

1,8-Pyrenediamine

Cat. No. B1581225
CAS RN: 30269-04-6
M. Wt: 232.28 g/mol
InChI Key: BLYOXQBERINFDU-UHFFFAOYSA-N
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Description

1,8-Pyrenediamine, also known as 1,8-diaminopyrene, is a polycyclic aromatic hydrocarbon (PAH) found in a variety of natural environments, including coal tar, crude oil, and wood smoke. It is a colorless, crystalline solid that has a strong aromatic odor. This compound is a known environmental pollutant and is classified as a hazardous substance according to the U.S. Environmental Protection Agency (EPA). It is also a potent mutagen and carcinogen, and has been linked to various types of cancer.

Scientific Research Applications

Fluorescent Pyrene Derivatives Synthesis

1,8-Pyrenediamine has been involved in the synthesis of highly fluorescent pyrene derivatives. A notable reaction is between 1,8-pyrenedione and N,N′-dialkylethylenediamine, resulting in fluorescent products via aza-Michael addition followed by double C–H activation facilitated by visible light. This reaction mechanism indicates nucleophilic addition of the amine followed by dehydrogenation to restore aromaticity, giving an amine substituted 1,8-pyrenedione intermediate. Such fluorescent pyrene derivatives have potential applications in materials science due to their high quantum yields (Yao et al., 2018).

Luminescence Properties of Pyrene-Containing Compounds

Research has also explored the luminescence properties of pyrene molecules containing NBN-doped polycyclic aromatic hydrocarbons (PAHs). These compounds, synthesized through intermolecular dehydration reactions, display varying luminescence properties based on their structural differences. For instance, pyrene-B (1,8-diaminonaphthalene) exhibits concentration-dependent stability and a turn-on type luminescence upon fluoride ion addition at lower concentrations. Such properties suggest potential applications in light-harvesting technologies and luminescence-based sensors (Xiao et al., 2022).

Chemosensors for Metal Ion Detection

This compound has been utilized in the design of fluorescent sensors for metal ion detection. A novel pyrene-based fluorescent probe was synthesized for the selective “turn-on” and naked eye sensor for Ni2+ ions. This sensor exhibited low cytotoxicity and strong fluorescence emission in living cells, highlighting its potential for selective detection of Ni2+ ions in biological environments (Khan et al., 2018).

Conversion in Covalent Organic Frameworks

In the field of material chemistry, this compound has been involved in the conversion of imine-linked covalent organic frameworks (COFs) to azole-linked COFs. This conversion has demonstrated increased chemical stability of the COFs, opening avenues for the construction of materials with enhanced durability and potential applications in various industrial sectors (Waller et al., 2018).

Synthesis of Novel Pyrene Derivatives

This compound has been key in synthesizing various pyrene derivatives with controlled photophysical properties. This synthesis strategy allows for the production of pyrene derivatives with specific optical characteristics, useful in spectroscopic applications and potentially in optoelectronics (Malinovskii & Häner, 2006).

properties

IUPAC Name

pyrene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYOXQBERINFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184358
Record name 1,8-Pyrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30269-04-6
Record name 1,8-Pyrenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Pyrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diaminopyrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,8-Diaminopyrene in the context of environmental pollutants?

A: 1,8-Diaminopyrene is a significant metabolite of 1,8-dinitropyrene, a potent mutagen and carcinogen found in diesel exhaust and airborne particulates. [, ] Research indicates that intestinal microflora in humans, rats, and rhesus monkeys can metabolize 1,8-dinitropyrene into 1,8-diaminopyrene. [] This metabolic pathway is of interest because 1,8-diaminopyrene exhibits significantly lower mutagenicity compared to its parent compound. [] This suggests a potential detoxification route for 1,8-dinitropyrene within the body.

Q2: How does 1,8-dinitropyrene transform into 1,8-diaminopyrene, and what is the toxicological relevance of this transformation?

A: The conversion of 1,8-dinitropyrene to 1,8-diaminopyrene primarily occurs through a reductive metabolic pathway. [, ] This process involves reducing the nitro groups (NO2) on 1,8-dinitropyrene to amino groups (NH2), resulting in the formation of 1,8-diaminopyrene.

Q3: Has 1,8-Diaminopyrene been investigated for applications beyond its role as a metabolite?

A: Yes, 1,8-Diaminopyrene derivatives have shown promise as potential organic luminescent substances, particularly for use in organic light-emitting diodes (OLEDs). [] These derivatives, modified with aryl substituents at the nitrogen atoms, exhibit strong luminescence and high solubility in organic solvents, making them suitable for solution-based OLED fabrication processes like inkjet printing. []

Q4: What analytical techniques are crucial for studying 1,8-Diaminopyrene and related compounds?

A: High-performance liquid chromatography (HPLC) plays a key role in separating and identifying 1,8-Diaminopyrene and other metabolites of 1,8-dinitropyrene. [, ] Researchers utilize the distinct retention times of these compounds on the HPLC column to isolate and quantify them from complex biological samples.

Q5: Can you explain the formation and significance of DNA adducts in the context of 1,8-dinitropyrene metabolism?

A: Research demonstrates that when Salmonella typhimurium TA98NR bacteria metabolize 1,8-dinitropyrene, a specific DNA adduct forms. [] This adduct, identified as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, is generated when a metabolite of 1,8-dinitropyrene, likely N-hydroxyl-1-amino-8-nitropyrene, reacts with the DNA base guanine. []

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